Product packaging for 4-[(3-Chlorophenoxy)methyl]benzohydrazide(Cat. No.:CAS No. 832740-20-2)

4-[(3-Chlorophenoxy)methyl]benzohydrazide

Cat. No.: B3338002
CAS No.: 832740-20-2
M. Wt: 276.72 g/mol
InChI Key: KAHZZALCMJGSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[(3-Chlorophenoxy)methyl]benzohydrazide (CAS# 832740-20-2) is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol. Its structure is defined by the Canonical SMILES: C1=CC(=CC(=C1)Cl)OCC2=CC=C(C=C2)C(=O)NN . This compound belongs to the class of hydrazide-hydrazones, which are recognized in scientific literature as a promising scaffold for developing new bioactive agents . Researchers are particularly interested in these molecules due to their demonstrated potential in two key areas: combating microbial resistance and targeting cancerous cells . Hydrazide-hydrazones are investigated for their antimicrobial properties against a range of Gram-positive bacterial strains . Furthermore, this class of compounds has shown significant and selective antiproliferative activity against various human cancer cell lines in vitro, making them a focus in the search for novel anticancer therapeutics . As a building block, this compound can also serve as a key precursor in organic synthesis for the generation of more complex heterocyclic systems, such as 2,5-disubstituted-1,3,4-oxadiazoles, which often exhibit enhanced biological activity, including antioxidant and antimicrobial effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClN2O2 B3338002 4-[(3-Chlorophenoxy)methyl]benzohydrazide CAS No. 832740-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-chlorophenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-2-1-3-13(8-12)19-9-10-4-6-11(7-5-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHZZALCMJGSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 3 Chlorophenoxy Methyl Benzohydrazide

Retrosynthetic Analysis and Precursor Identification for 4-[(3-Chlorophenoxy)methyl]benzohydrazide

A retrosynthetic analysis of this compound reveals a logical and convergent synthetic strategy. researchgate.net The primary disconnection point is the amide bond of the hydrazide functional group. This bond can be retrosynthetically cleaved to yield two key precursors: a 4-[(3-chlorophenoxy)methyl]benzoyl derivative (such as an ester or acid chloride) and hydrazine (B178648). researchgate.net

The 4-[(3-chlorophenoxy)methyl]benzoyl precursor can be further disconnected at the ether linkage. This step identifies 3-chlorophenol (B135607) and a methyl 4-(bromomethyl)benzoate (B8499459) or a similar para-substituted toluene (B28343) derivative as the foundational starting materials.

The primary precursors identified through this analysis are:

Methyl 4-(bromomethyl)benzoate

3-Chlorophenol

Hydrazine hydrate (B1144303) organic-chemistry.org

This retrosynthetic approach allows for a modular synthesis, where analogs can be created by substituting these initial precursors. researchgate.net

Optimization of Synthetic Pathways for this compound

The synthesis of this compound typically proceeds in two main steps. The first is a Williamson ether synthesis to couple the phenoxy and benzyl (B1604629) moieties, and the second is the formation of the hydrazide.

Step 1: Synthesis of the Ester Intermediate The synthesis begins with the reaction of methyl 4-(bromomethyl)benzoate with 3-chlorophenol. This reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of methyl 4-[(3-chlorophenoxy)methyl]benzoate.

Step 2: Synthesis of the Final Hydrazide The resulting ester is then converted to the target hydrazide. This is most commonly achieved by reacting the ester with an excess of hydrazine hydrate in a protic solvent such as ethanol (B145695) or methanol (B129727). nih.gov The reaction mixture is typically heated under reflux for several hours to drive the reaction to completion. nih.gov Upon cooling, the this compound product often precipitates out of the solution and can be collected by filtration.

The conditions for both synthetic steps are crucial for achieving a good yield and purity.

Ether Synthesis: The choice of base and solvent is important. While potassium carbonate in DMF is common, other base/solvent combinations such as cesium carbonate in 1,4-dioxane (B91453) have been shown to be effective in similar ether synthesis reactions. organic-chemistry.org The temperature is also a key parameter, with elevated temperatures generally favoring a faster reaction rate.

Hydrazide Formation: The reaction of an ester with hydrazine is a well-established transformation. researchgate.net The use of a large excess of hydrazine hydrate helps to ensure complete conversion of the ester. While this reaction is often performed without a catalyst, acid catalysis can be employed in the formation of hydrazones from hydrazides. nih.gov

To maximize the yield and purity of this compound, careful control of the reaction conditions and purification of intermediates and the final product are necessary.

Intermediate Purification: The intermediate ester, methyl 4-[(3-chlorophenoxy)methyl]benzoate, can be purified by recrystallization or column chromatography to remove any unreacted starting materials or byproducts before proceeding to the next step.

Final Product Purification: The final hydrazide product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol. nih.gov This process helps to remove any unreacted ester, excess hydrazine, and other impurities. The purity of the final compound can be assessed using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and by determining its melting point. mdpi.com

Table 1: Summary of Synthetic Steps and Conditions

Step Reactants Reagents & Solvents Typical Conditions Product
1 Methyl 4-(bromomethyl)benzoate, 3-Chlorophenol K₂CO₃, DMF Heated Methyl 4-[(3-chlorophenoxy)methyl]benzoate
2 Methyl 4-[(3-chlorophenoxy)methyl]benzoate Hydrazine hydrate, Ethanol Reflux This compound

Derivatization Strategies for this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogs.

The terminal amino group of the hydrazide moiety is a versatile functional handle for derivatization. biointerfaceresearch.com It can readily react with various electrophiles to form a wide array of new compounds.

A common derivatization strategy involves the condensation reaction of the hydrazide with various aldehydes or ketones. nih.gov This reaction, typically carried out in a solvent like ethanol with a catalytic amount of acid, leads to the formation of N'-substituted hydrazones, also known as Schiff bases. nih.govnih.gov This approach allows for the introduction of a wide variety of substituents, depending on the choice of the carbonyl compound. nih.gov

For example, reaction with substituted benzaldehydes would yield a series of N'-(substituted-benzylidene)-4-[(3-chlorophenoxy)methyl]benzohydrazides. mdpi.com The properties of these derivatives can be fine-tuned by altering the electronic and steric nature of the substituents on the aldehyde. nih.gov

Table 2: Examples of Hydrazone Derivatives from this compound

Aldehyde Reactant Resulting Hydrazone Derivative
Benzaldehyde N'-(Benzylidene)-4-[(3-chlorophenoxy)methyl]benzohydrazide
4-Hydroxybenzaldehyde N'-(4-Hydroxybenzylidene)-4-[(3-chlorophenoxy)methyl]benzohydrazide
4-Nitrobenzaldehyde N'-(4-Nitrobenzylidene)-4-[(3-chlorophenoxy)methyl]benzohydrazide
Furan-2-carbaldehyde N'-(Furfurylidene)-4-[(3-chlorophenoxy)methyl]benzohydrazide

For instance, by replacing 3-chlorophenol with other phenols, a library of compounds can be generated. The substituents can vary in terms of their electronic properties (electron-donating or electron-withdrawing) and their steric bulk. This can include halo, alkyl, alkoxy, and nitro groups at various positions on the phenolic ring. researchgate.net

Table 3: Potential Analogs by Varying the Phenol Precursor

Phenol Precursor Resulting Hydrazide Analog
4-Chlorophenol 4-[(4-Chlorophenoxy)methyl]benzohydrazide
3-Bromophenol 4-[(3-Bromophenoxy)methyl]benzohydrazide
3-Methylphenol (m-cresol) 4-[(3-Methylphenoxy)methyl]benzohydrazide
3-Methoxyphenol 4-[(3-Methoxyphenoxy)methyl]benzohydrazide

These derivatization strategies highlight the versatility of the this compound scaffold for the generation of new chemical entities with tailored structural features.

Structural Elaboration via Benzohydrazide (B10538) Nitrogen Atom

The terminal primary amine (-NH2) of the hydrazide moiety in this compound is a potent nucleophile, making it a key site for structural modification. The most common and direct elaboration involves the condensation reaction with various carbonyl compounds, particularly aldehydes and ketones, to form stable N-acylhydrazone (Schiff base) derivatives. This reaction is a cornerstone in the synthesis of a wide array of new chemical entities based on the parent benzohydrazide structure.

The general synthetic protocol involves the reaction of this compound with an equimolar amount of a selected aldehyde or ketone. mdpi.com The reaction is typically conducted in a protic solvent, with ethanol and methanol being the most frequently employed. nih.govmdpi.comnih.gov To facilitate the condensation, a catalytic amount of acid, such as glacial acetic acid or concentrated hydrochloric acid, is often added to the reaction mixture. nih.govnih.gov The reaction generally proceeds under reflux conditions for a duration of 2 to 6 hours, or in some cases, by stirring at room temperature. mdpi.comnih.govresearchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the resulting hydrazone derivative often precipitates from the solution upon cooling and can be isolated by simple filtration. researchgate.net

The versatility of this method allows for the introduction of a diverse range of substituents onto the benzohydrazide core, depending on the structure of the carbonyl compound used. This enables the systematic modification of the molecule's steric and electronic properties. The formation of the hydrazone is confirmed by spectroscopic methods, where the disappearance of the N-H stretching frequencies of the primary amine and the appearance of a characteristic imine (C=N) signal in the IR and NMR spectra are indicative of a successful transformation.

Table 1: Examples of Aldehydes Used in Hydrazone Synthesis with Benzohydrazides This table illustrates the variety of carbonyl compounds that can be reacted with benzohydrazides, such as this compound, to yield diverse hydrazone derivatives. The reaction conditions are generally applicable to the target compound.

Reactant AldehydeSolventCatalystReaction TimeReference
3,4-DimethoxybenzaldehydeEthanol/WaterConc. HCl5 min (Stirring)
Substituted BenzaldehydesEthanolAcetic Acid (cat.)~20 h (Reflux) mdpi.com
3-PhenylpropionaldehydeMethanolAcetic Acid (cat.)6 h nih.gov
3,5-Dimethoxy-4-hydroxybenzaldehydeAcetonitrileNone6 h (Reflux) nih.gov
Substituted BenzaldehydesMethanolH2SO4 (for ketones)2 h (Reflux) mdpi.com
4-NitrobenzaldehydeMethanolNone2 h (Reflux) researchgate.net
Thiophene-2-carbaldehydeEthanolNone2 h (Reflux) nih.gov

Purification Techniques for this compound and its Derivatives

The purification of this compound and, more commonly, its N-acylhydrazone derivatives, is a critical step to ensure the isolation of materials with high purity for subsequent analysis and characterization. The solid nature of these compounds often makes recrystallization the most effective and widely used purification method. nih.govmdpi.com

Recrystallization: This is the principal technique for purifying the final hydrazone products. The choice of solvent is crucial and is determined by the solubility profile of the compound. Methanol is a very common solvent for this purpose, used either alone or in combination with water to induce precipitation. nih.govmdpi.comresearchgate.net Ethanol is also frequently used to wash the crude precipitate and for subsequent recrystallization. nih.govnih.gov The general procedure involves dissolving the crude product in a minimum amount of the hot solvent, followed by filtration (if necessary) to remove insoluble impurities. The solution is then allowed to cool slowly, promoting the formation of pure crystals, which are subsequently collected by filtration. researchgate.net The collected crystals are typically washed with a small amount of cold solvent, such as diethyl ether, to remove any residual soluble impurities and then dried. mdpi.com

Chromatographic Methods: For instances where recrystallization does not yield a product of sufficient purity, or if the product is an oil or has solubility characteristics similar to the impurities, chromatographic techniques are employed. uniba.sk

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard alternative for purification. nih.gov The selection of the eluent system is guided by TLC analysis to achieve optimal separation of the desired compound from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): While often used to assess the purity of the final compounds, semi-preparative HPLC can be employed for the purification of complex mixtures or for isolating highly pure samples when other methods are insufficient. mdpi.comuniba.sk

Table 2: Summary of Purification Techniques for Benzohydrazide Derivatives

TechniqueDetailsCommon Solvents/SystemsPurposeReference
Washing The crude solid is washed with a cold solvent.Hot Ethanol, Methanol, Diethyl EtherRemoval of residual reactants and soluble impurities. mdpi.comnih.gov
Recrystallization The crude product is dissolved in a hot solvent and crystallized upon cooling.Methanol, Ethanol, Methanol/WaterPrimary purification method for solid products. nih.govmdpi.comnih.govresearchgate.net
Column Chromatography Separation based on differential adsorption on a stationary phase.Silica Gel with various solvent systems (e.g., Chloroform/Methanol)Purification of oils or separation from impurities with similar solubility. mdpi.com
HPLC Used for purity assessment and preparative purification.C18 column with mobile phases like Acetonitrile/Water or Methanol/Formic AcidPurity analysis and high-resolution purification. mdpi.comuniba.sk

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records

A comprehensive search of scientific literature and chemical databases has been conducted to gather spectroscopic and structural characterization data for the compound this compound. Despite extensive investigation, detailed experimental data for advanced Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography for this specific molecule are not available in the public domain.

While basic information such as the compound's molecular formula (C₁₄H₁₃ClN₂O₂) and CAS Registry Number (554404-33-0) is confirmed by chemical suppliers, the primary research articles containing its synthesis and detailed characterization could not be located. aaronchem.com

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for the requested article structure, which includes:

Spectroscopic and Structural Characterization of 4 3 Chlorophenoxy Methyl Benzohydrazide

X-ray Crystallography for Solid-State Structural Determination

Without access to primary research data, the generation of data tables and detailed research findings for this specific compound is not feasible.

Chromatographic Purity Assessment (HPLC, GC-MS)

The determination of purity for a synthesized chemical entity like 4-[(3-Chlorophenoxy)methyl]benzohydrazide is a critical step in its characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary techniques widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds, a category into which this compound would likely fall due to its molecular structure. A reversed-phase HPLC method would be the most probable approach for its analysis. In this setup, a non-polar stationary phase is used with a polar mobile phase. The purity is determined by injecting a solution of the compound and observing the resulting chromatogram. A single, sharp, and symmetrical peak would be indicative of a high-purity sample. The presence of additional peaks would suggest the presence of impurities, such as starting materials, by-products, or degradation products.

The retention time of the main peak provides a qualitative measure for identification under specific chromatographic conditions. Quantitative purity assessment is achieved by calculating the area of the main peak as a percentage of the total area of all observed peaks.

Hypothetical HPLC Parameters for Analysis:

ParameterCondition
Column C18 (Reversed-Phase)
Mobile Phase Gradient of Acetonitrile and Water
Detector UV-Vis at a specific wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While the benzohydrazide (B10538) moiety might present some challenges for direct GC analysis due to its polarity and potential for thermal degradation, derivatization can be employed to enhance volatility and thermal stability. nih.gov A common derivatization technique for compounds with active hydrogens, such as those in the hydrazide group, is silylation. nih.gov

Following a successful chromatographic separation in the GC, the eluted compounds enter the mass spectrometer, which provides information about the mass-to-charge ratio of the compound and its fragments. This fragmentation pattern serves as a chemical fingerprint, allowing for structural elucidation and confirmation of the identity of the main compound and any impurities. The analytical challenge in the GC determination of related acidic herbicides often involves a derivatization step due to the presence of polar functional groups. researchgate.net

For related chlorophenoxy herbicides, GC-MS methods have been developed and optimized. researchgate.net These methods often involve an extraction step followed by GC-MS analysis. researchgate.net The mass spectra of related compounds are characterized by specific fragmentation patterns, such as the cleavage of the t-butyl moiety in t-butyldimethylsilyl (TBDMS) derivatives. nih.gov Multi-residue screening methods using GC-MS are common for the analysis of various pesticides, including those with chlorophenoxy structures. phenomenex.com

Expected GC-MS Data Interpretation:

FeatureDescription
Retention Time The time it takes for the compound to elute from the GC column, used for identification.
Molecular Ion Peak (M+) A peak in the mass spectrum corresponding to the intact molecule's mass, confirming its molecular weight.
Fragmentation Pattern A unique pattern of fragment ions resulting from the breakdown of the molecule in the mass spectrometer, used for structural confirmation. Key fragments would likely arise from the chlorophenoxy and benzohydrazide moieties.

The combination of retention time data from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in both the identification and the purity assessment of the analyte. cardiff.ac.uk

Computational Chemistry and in Silico Investigations of 4 3 Chlorophenoxy Methyl Benzohydrazide

Quantum Chemical Calculations (DFT, HF, MP2) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory of the second order (MP2) are employed to model the electronic structure of 4-[(3-Chlorophenoxy)methyl]benzohydrazide with high accuracy. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netdntb.gov.ua The selection of a suitable basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. researchgate.netresearchgate.net These calculations provide the foundation for a deeper understanding of the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. irjweb.com For hydrazone derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This distribution is crucial for understanding charge transfer interactions within the molecule. dntb.gov.ua

Illustrative Frontier Molecular Orbital Data for a Structurally Similar Benzohydrazide (B10538) Derivative

Parameter Energy (eV)
HOMO Energy -6.29
LUMO Energy -1.81
Energy Gap (ΔE) 4.48

Note: This data is representative of a related benzohydrazide derivative and is intended for illustrative purposes. irjweb.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, as well as the oxygen of the ether linkage, indicating these as potential sites for hydrogen bonding and other interactions. The hydrogen atoms, particularly those of the hydrazide group, would exhibit positive potential. researchgate.netnih.gov

Theoretical vibrational frequency analysis, performed using methods like DFT, is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsion) can be correlated with the peaks observed in experimental spectra. researchgate.net A scaling factor is often applied to the computed frequencies to account for anharmonicity and the limitations of the theoretical model, leading to a better agreement with experimental data. researchgate.net This analysis confirms the molecular structure and provides insights into the bonding characteristics of the compound. For instance, the characteristic C=O and N-H stretching frequencies of the hydrazide moiety in this compound can be precisely assigned through such calculations. researchgate.net

Illustrative Vibrational Frequency Correlation for a Related Hydrazone

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
N-H Stretch 3250 3265
C=O Stretch 1680 1695
C=N Stretch 1610 1620

Note: This data is representative and intended for illustrative purposes.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for drug discovery as it helps to elucidate the binding mode and affinity of a potential drug candidate. nih.gov For this compound, docking studies can identify potential biological targets and provide insights into the molecular basis of its activity. Based on the activities of similar hydrazone derivatives, potential targets could include enzymes involved in microbial pathogenesis, such as enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, or other enzymes like carbonic anhydrase. researchgate.net

The initial step in molecular docking involves the identification of the binding site on the target protein. This can be done using site finder algorithms or by referring to the binding site of a known co-crystallized ligand. Once the binding site is defined, the ligand is docked into this pocket, and various possible binding poses are generated. The analysis of these poses reveals crucial ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the complex. researchgate.net For this compound, the hydrazide moiety is a potent hydrogen bond donor and acceptor, and the aromatic rings can participate in hydrophobic and π-π stacking interactions within the active site of a target enzyme.

Scoring functions are used in molecular docking to estimate the binding affinity of the ligand for the receptor, often expressed as a binding energy (e.g., in kcal/mol) or a docking score. nih.gov Lower binding energies generally indicate a more stable ligand-receptor complex and a higher predicted affinity. These predictions help in ranking potential drug candidates for further investigation.

To refine the docking results and to study the dynamic stability of the ligand-receptor complex, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a more realistic picture of the interactions in a physiological environment. These simulations can confirm the stability of the binding pose and provide a more accurate estimation of the binding free energy.

Illustrative Binding Affinity Data for Hydrazone Derivatives with a Target Enzyme

Compound Binding Affinity (kcal/mol)
Derivative A -7.5
Derivative B -8.2
Derivative C -6.9

Note: This data is representative of related compounds and is for illustrative purposes. nih.gov

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) within a Theoretical Context

In Silico Pharmacokinetic Profiling

No data is available in the reviewed literature regarding the in silico pharmacokinetic profile of this compound. This includes parameters such as intestinal absorption, blood-brain barrier permeability, plasma protein binding, and other relevant pharmacokinetic properties that are typically assessed through computational models.

Theoretical Metabolism Pathways Prediction

Information regarding the theoretical metabolic pathways of this compound is not present in the currently accessible scientific literature. Consequently, predictions of its metabolic fate, including the enzymes involved (such as Cytochrome P450 isoenzymes) and the potential metabolites formed, could not be detailed.

Biological Activity Profiling of 4 3 Chlorophenoxy Methyl Benzohydrazide and Its Analogs

Evaluation of Antimicrobial Potency (In Vitro Assays)

Hydrazide-hydrazone derivatives are recognized for their significant antimicrobial properties. The unique structural features of these compounds, including the azometine group (-C=N-NH-C=O), make them promising candidates for the development of new antimicrobial drugs.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of benzohydrazide (B10538) have been the subject of numerous studies to assess their efficacy against a spectrum of bacteria. Research has shown that certain analogs exhibit considerable activity against both Gram-positive and Gram-negative bacterial strains.

A series of hydrazone compounds derived from 4-methylbenzohydrazide (B1294431) were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. researchgate.net The minimum inhibitory concentration (MIC) values indicated that while some compounds showed moderate activity, a derivative featuring Br-substituent groups demonstrated the highest potency among those tested. researchgate.net In another study, newly synthesized 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives from a related acetohydrazide showed significant antimicrobial activity against a panel of bacteria including E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, and E. faecalis. biointerfaceresearch.com

Furthermore, a study on hydrazide-hydrazones of 2,4-dihydroxybenzoic acid revealed interesting antibacterial activity, particularly against Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, the compound 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide showed a notable MIC value of 3.91 µg/mL against MRSA. nih.gov This highlights the potential for specific substitutions on the benzohydrazide scaffold to yield potent antibacterial agents. The general findings from various studies suggest that hydrazide-hydrazones can serve as a foundational structure for developing new antibacterial drugs. nih.gov

Table 1: Antibacterial Activity of Selected Hydrazone Analogs

Compound/Analog Bacterial Strain Activity (MIC/Zone of Inhibition) Reference
N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide S. aureus, E. coli, K. pneumoniae Highest activity in the series (specific MIC not detailed) researchgate.net
2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide Staphylococcus aureus ATCC 43300 (MRSA) MIC: 3.91 µg/mL nih.gov
3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis Significant activity (specific MICs varied) biointerfaceresearch.com

Antifungal Activity Against Pathogenic Fungal Species

The prevalence of fungal infections and the rise of drug-resistant strains necessitate the discovery of novel antifungal agents. Hydrazide derivatives have demonstrated promising activity against a variety of pathogenic fungi.

In a study evaluating new 1,4-benzoxazin-3-one derivatives with an acylhydrazone moiety, several compounds showed moderate to good in vitro activity against plant pathogenic fungi such as Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans. frontiersin.org Similarly, research on 4-hydroxybenzoic acid-based hydrazide-hydrazones identified potent antifungal agents against laccase-producing phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Derivatives of salicylic (B10762653) aldehydes with specific substitutions showed the highest activity, with IC50 values as low as 0.5 to 1.8 µg/mL against S. sclerotiorum. nih.gov

Other studies have also confirmed the antifungal potential of this class of compounds. For instance, some benzimidazole-hydrazones were found to be potent against Candida glabrata and Candida krusei, with MIC50 values of 1.95 µg/mL. researchgate.net The collective evidence from these studies indicates that the core structure of benzohydrazide is a viable starting point for developing new antifungal therapies. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected Hydrazone Analogs

Compound/Analog Fungal Species Activity (EC50/MIC50) Reference
1,4-Benzoxazin-3-one derivative (5r) Phytophthora infestans EC50: 15.37 µg/mL frontiersin.org
1,4-Benzoxazin-3-one derivative (5L) Gibberella zeae EC50: 20.06 µg/mL frontiersin.org
4-Hydroxybenzoic acid/salicylic aldehyde derivative Sclerotinia sclerotiorum IC50: 0.5 - 1.8 µg/mL nih.gov
Benzimidazole-hydrazone (4e) Candida glabrata MIC50: 1.95 µg/mL researchgate.net

Antitubercular Efficacy Against Mycobacterium tuberculosis

Tuberculosis remains a significant global health challenge, compounded by the emergence of multidrug-resistant strains. Hydrazide-based compounds have a long history in the treatment of tuberculosis, with isoniazid (B1672263) being a primary example. Modern research continues to explore new hydrazone derivatives for their antimycobacterial potential.

Studies on various hydrazone derivatives have shown their potential to inhibit Mycobacterium tuberculosis. researchgate.netnih.gov For example, a series of 4-fluorobenzoic acid hydrazide derivatives were synthesized and tested against M. tuberculosis H37Rv, with some compounds showing inhibitory activity. researchgate.net Another study highlighted a hydrazine-hydrazone adamantane (B196018) compound as a potential inhibitor of MmpL3, a crucial transporter in mycobacteria. nih.gov

A library of natural and synthetic compounds was screened for activity against M. tuberculosis, identifying a synthetic chromene and several polyacetylene compounds as having good antimycobacterial activity with MIC values in the range of 17-29 µg/mL. frontiersin.org While not direct analogs, these findings support the broader potential of complex organic molecules in tuberculosis drug discovery. The hydrazide-hydrazone scaffold is considered a promising basis for developing new antitubercular agents. nih.gov

Assessment of Anti-Inflammatory Properties (In Vitro and Preclinical In Vivo Models)

Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents with improved efficacy and safety profiles is ongoing, and hydrazone derivatives have emerged as a promising class of compounds in this area.

Inhibition of Inflammatory Mediators and Cytokine Production

The anti-inflammatory activity of a compound can be assessed in vitro by its ability to inhibit the production of key inflammatory mediators in stimulated immune cells, such as macrophages.

Research on a new phenylpropanoid, HHMP, isolated from Juglans mandshurica, demonstrated significant inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov This was accompanied by a suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The study further revealed that the compound inhibited the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response. nih.gov

Similarly, studies on other compounds have shown that they can modulate macrophage activity and reduce the secretion of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov The ability of these related compounds to interfere with key inflammatory pathways suggests that 4-[(3-Chlorophenoxy)methyl]benzohydrazide and its analogs could possess significant anti-inflammatory properties by inhibiting the production of critical mediators and cytokines.

Preclinical Animal Models for Inflammation (e.g., Carrageenan-Induced Edema)

The carrageenan-induced paw edema model in rodents is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds. researchgate.net The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, which can be quantified to assess the efficacy of a test compound. nih.gov

Numerous studies have used this model to evaluate hydrazone derivatives. For example, a polysulfated fraction from the algae Gracilaria cornea significantly reduced carrageenan-induced paw edema in rats, with an inhibition of up to 65%. nih.gov The inflammatory response in this model involves the release of various mediators, and the peak edema is typically observed around 3 to 5 hours post-injection. researchgate.net

In one study, the ethyl acetate (B1210297) fraction of a plant extract combination demonstrated a significant percentage inhibition of paw edema in a carrageenan-induced inflammatory rat model, highlighting the utility of this assay in screening for anti-inflammatory compounds. researchgate.net These preclinical in vivo findings provide strong evidence that hydrazide-containing structures can effectively mitigate acute inflammation, supporting their further investigation as potential anti-inflammatory drugs.

Table 3: Anti-inflammatory Activity of an Analog in Carrageenan-Induced Paw Edema Model

Compound/Analog Animal Model Edema Inhibition (%) Time Point Reference
Polysulfated fraction (Gc-FI) Rat ~65% (at 27 mg/kg) 3 hours nih.gov

Investigation of Anticancer/Antiproliferative Effects (In Vitro Cell Line Studies)

The anticancer potential of various benzohydrazide analogs has been a subject of extensive research. These studies primarily utilize in vitro models involving a range of human cancer cell lines to determine the cytotoxic and antiproliferative properties of these compounds.

Cell viability assays are fundamental in determining the cytotoxic effects of chemical compounds on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are commonly employed for this purpose. nih.gov The MTT assay measures the metabolic activity of viable cells, which convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. nih.govbiocompare.com The quantity of this formazan, measured by absorbance, is proportional to the number of living cells. nih.gov The SRB assay, conversely, quantifies the total protein content, which also correlates with the cell number. nih.govresearchgate.net

Numerous studies have utilized these methods to evaluate hydrazide and hydrazone derivatives. For instance, the cytotoxic activity of novel dehydroabietic acid-based acylhydrazones was assessed against several human cancer cell lines, including CNE-2 (nasopharynx), HepG2 (liver), HeLa (cervical), and BEL-7402 (liver), using the MTT assay. mdpi.com The results, often expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells), indicated that several analogs exhibited moderate to high levels of anticancer activity, with some showing potency comparable to the standard drug cisplatin. mdpi.com Similarly, the antineoplastic potential of two coumarin-based hydrazide/hydrazones against Chronic Lymphocytic Leukemia (CLL) cell lines was confirmed through MTT assays, revealing IC50 values significantly lower than the reference drug bendamustine. researchgate.net Another study on a novel 1,2,4-triazine sulfonamide derivative (MM131) demonstrated significant, dose-dependent cytotoxicity against DLD-1 and HT-29 colon cancer cell lines, with IC50 values of 3.4 µM and 3.9 µM, respectively. mdpi.com

Interactive Table: Cytotoxicity of Selected Hydrazide Analogs in Cancer Cell Lines

Below is a summary of the reported IC50 values for various analogs.

Compound/AnalogCancer Cell LineAssayIC50 (µM)Source
MM131 (1,2,4-triazine sulfonamide derivative) DLD-1 (Colon)MTT3.4 mdpi.com
MM131 (1,2,4-triazine sulfonamide derivative) HT-29 (Colon)MTT3.9 mdpi.com
Compound 4 (Oleanolic acid derivative) PC3 (Prostate)MTT7.785 researchgate.net
Compound 5 (Oleanolic acid derivative) PC3 (Prostate)MTT8.869 researchgate.net
Compound 10 (Benzimidazole derivative) MDA-MB-231 (Breast)Not Specified0.33 nih.govmdpi.com
Compound 13 (Benzimidazole derivative) SKOV3 (Ovarian)Not Specified0.38 nih.govmdpi.com
4H-benzo[d] mdpi.comresearchgate.netoxazine (Compound 24) SKBR-3 (Breast)Not Specified0.09 nih.gov
4H-benzo[d] mdpi.comresearchgate.netoxazine (Compound 16) CAMA-1 (Breast)Not Specified0.16 nih.gov

This table is for illustrative purposes, summarizing data on various hydrazide and related heterocyclic analogs.

Beyond general cytotoxicity, research has delved into the specific mechanisms by which these compounds inhibit cancer cell proliferation, primarily focusing on the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies on various heterocyclic derivatives, including those with benzimidazole (B57391) and benzodiazepine (B76468) scaffolds, have shown they can trigger apoptosis and halt the cell cycle at specific phases. nih.govresearchgate.net For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. nih.govmdpi.com The mechanism often involves the modulation of key regulatory proteins. Analysis of apoptotic markers in HepG2 cancer cells treated with a benzodiazepine derivative revealed an induction of pro-apoptotic proteins like Caspase 3 and BAX, alongside the suppression of the anti-apoptotic protein Bcl-2. researchgate.net

Cell cycle analysis, typically performed using flow cytometry, has revealed that these compounds can arrest cell division at different checkpoints. A sulfonamide derivative, S1, was shown to cause cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat leukemia cells. researchgate.net This arrest prevents the cancer cells from entering mitosis and continuing their proliferation. Similarly, a synthetic benz[f]indole-4,9-dione analog was found to exert its growth-inhibitory effect on human lung cancer cells (A549) by inducing G2/M cell cycle arrest and subsequent apoptosis. nih.gov The induction of apoptosis in leukemic cells by coumarin-based hydrazide/hydrazones was visually confirmed by the fragmentation of cell nuclei, a classic hallmark of programmed cell death. researchgate.net

A critical aspect of anticancer drug development is selectivity—the ability of a compound to preferentially target cancer cells while minimizing harm to normal, healthy cells. Several studies on benzohydrazide analogs have investigated this crucial parameter.

Research on dehydroabietic acid-based acylhydrazones revealed that while many compounds were potent against various cancer cell lines, they exhibited lower cytotoxicity against the normal human liver cell line (HL-7702), suggesting a degree of selectivity. mdpi.com Similarly, a study on a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative (S1) found it to be highly selective for acute leukemia cell lines (K562 and Jurkat) while being non-cytotoxic to normal human mononuclear cells and erythrocytes. researchgate.net

Novel 4-((3-fluorobenzyl)oxy)benzohydrazide derivatives, which are structurally very similar to the target compound, were found to be more selective against A549 lung cancer cells than the conventional chemotherapy drug doxorubicin. researchgate.net Furthermore, certain benzohydrazide analogs showed potent activity against the MDA-MB-231 breast cancer cell line with IC50 values as low as 16.54 µM, while demonstrating significantly lower toxicity towards the healthy CCD-1079Sk fibroblast cell line (IC50 up to 192.36 µM). researchgate.net This differential activity underscores the potential for developing targeted therapies with improved safety profiles. Some analogs have also shown particular potency against specific cancer subtypes, such as a decyl-substituted ascorbic acid derivative that demonstrated selective and powerful antiproliferative activity against MCF-7 breast cancer cells. nih.gov

Exploration of Other Relevant Biological Activities (In Vitro and Preclinical In Vivo)

In addition to their anticancer properties, hydrazide and hydrazone derivatives have been evaluated for other pharmacologically relevant activities.

The analgesic (pain-relieving) potential of hydrazone derivatives has been explored in preclinical animal models. These studies often use established methods such as the formalin test, tail-flick test, and carrageenan-induced paw edema model in rats or mice to assess pain and inflammation. nih.govresearchgate.net

In one study, N-pyrrolylcarbohydrazide and its derivatives were evaluated for their anti-inflammatory and analgesic properties. nih.govresearchgate.net The parent compound exhibited significant, dose-dependent anti-inflammatory activity in the paw edema model. nih.gov In the formalin test, which assesses both neurogenic and inflammatory pain, the compound significantly reduced paw-licking time in the second (inflammatory) phase of the test, indicating analgesic effects. nih.govresearchgate.net Another study on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues used the hot plate method, a model for centrally mediated pain, to evaluate analgesic efficacy. researchgate.net Several of the tested derivatives displayed potent analgesic effects, with some showing efficacy comparable to the standard drug morphine, suggesting they can depress both peripheral and centrally mediated pain. researchgate.net

The structural scaffolds found in this compound analogs, such as thiadiazole and triazole rings, are associated with a wide range of biological activities, including antiviral effects. mdpi.comnih.gov

Research into novel sulfonamide derivatives containing a 1,3,4-thiadiazole (B1197879) ring, synthesized from 4-chlorobenzoic acid, demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com In bioassays, some of the synthesized compounds exhibited TMV inhibition rates of approximately 50%, which was comparable to the commercial agent ningnanmycin. mdpi.com

Other studies have focused on 1,2,3-triazolyl derivatives. Two series of 6-(1,2,3-triazolyl)-2,3-dibenzyl-L-ascorbic acid derivatives were synthesized and screened against a broad range of viruses. nih.govresearchgate.net Specific analogs showed potent and targeted activity; for example, a p-methoxyphenyl-substituted derivative displayed specific anti-cytomegalovirus (CMV) potential, while aliphatic-substituted derivatives had the most potent, though less specific, activity against varicella-zoster virus (VZV). nih.govresearchgate.net Further research on N-(4-(2H-benzo[d] mdpi.comresearchgate.netnih.govtriazol-2-yl)phenyl)-4-R'-benzamides identified compounds that were active against Coxsackievirus B5 (CV-B5) and Poliovirus, reinforcing the potential of this chemical scaffold for developing new antiviral agents. scispace.com

Antioxidant Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Consequently, the search for effective antioxidants is a significant area of pharmaceutical research. Hydrazone derivatives, which are structurally related to this compound, have shown considerable promise as antioxidant agents.

The antioxidant potential of these compounds is often attributed to the presence of the azomethine group (-NHN=CH-) and can be significantly enhanced by the presence of hydroxyl (-OH) groups on the aromatic rings. researchgate.netpensoft.net These groups can donate hydrogen atoms to neutralize free radicals.

Several studies have utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays to quantify the antioxidant capacity of these derivatives. For instance, a series of phenolic hydrazones synthesized from 2,3,4-trihydroxybenzohydrazide (B3167239) and various aromatic aldehydes exhibited excellent DPPH radical inhibition, with IC50 values ranging from 2.5 to 9.8 µM. sctm.mk Another study on hydrazide-hydrazones found that a compound with a hydroxyphenyl group was the most active in the DPPH test. pensoft.net

The number and position of hydroxyl groups play a crucial role, with ortho-positioning often leading to higher activity. researchgate.net Research on bezafibrate-derived hydrazide-hydrazones also identified compounds with significant DPPH radical scavenging activity, with the most active analog showing approximately 40% inhibition at a concentration of 25 µg/mL. Furthermore, some S-substituted triazolethione derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated antioxidant activity superior to that of ascorbic acid. nih.gov

Compound/Analog ClassAssayIC50 Value / % InhibitionReference
Phenolic hydrazones from 2,3,4-trihydroxybenzohydrazideDPPH2.5–9.8 µM sctm.mk
Hydrazide-hydrazone with hydroxyphenyl group (5b)DPPH61.27% inhibition at 250 µM pensoft.net
Hydrazide-hydrazone with salicylaldehyde (B1680747) (5b)ABTS90.49% inhibition at 250 µM pensoft.net
Bezafibrate-derived hydrazide-hydrazone (6k)DPPH~40% inhibition at 25 µg/mL
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (17)DPPH1.13 times higher than ascorbic acid nih.gov

Enzyme Inhibitory Effects (e.g., MAO, β-secretase)

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors). Hydrazide and hydrazone derivatives have been extensively studied for their MAO inhibitory potential.

In one study, a series of tosylated acyl hydrazone derivatives were synthesized and evaluated for their inhibitory activities against both MAO-A and MAO-B. mdpi.com Compound 3o was the most potent MAO-A inhibitor with an IC50 value of 1.54 µM, while compound 3s was the most potent MAO-B inhibitor with an IC50 of 3.64 µM. mdpi.com These compounds were found to be reversible and competitive inhibitors. mdpi.com Another study on 1-substituted-2-phenylhydrazone derivatives identified compounds 2a and 2b as highly potent and selective inhibitors of human MAO-A, with IC50 values of 0.342 µM and 0.028 µM, respectively. nih.gov

Research on benzofuran–thiazolylhydrazone derivatives also revealed potent MAO inhibitors. acs.org Compound 2l from this series was the most potent against MAO-B, with an IC50 value of 0.75 µM. acs.org

β-Secretase (BACE1) Inhibition:

β-secretase (BACE1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. Inhibiting BACE1 is therefore a major therapeutic strategy. Some analogs of this compound have shown promise in this area.

In the same study that identified MAO inhibitors, several tosylated acyl hydrazone derivatives also demonstrated inhibitory activity against BACE1. mdpi.com Compounds 3e , 3f , and 3n inhibited BACE1 with IC50 values of 8.63 µM, 9.92 µM, and 8.47 µM, respectively, which were more potent than the reference compound quercetin. mdpi.com The development of dual-target inhibitors, acting on both acetylcholinesterase and β-secretase, is an active area of research for Alzheimer's disease. nih.gov

EnzymeCompound/Analog ClassIC50 ValueReference
MAO-ATosyl-acyl hydrazone (3o)1.54 µM mdpi.com
MAO-BTosyl-acyl hydrazone (3s)3.64 µM mdpi.com
MAO-A1-Substituted-2-phenylhydrazone (2b)0.028 µM nih.gov
MAO-BBenzofuran–thiazolylhydrazone (2l)0.75 µM acs.org
β-Secretase (BACE1)Tosyl-acyl hydrazone (3n)8.47 µM mdpi.com
β-Secretase (BACE1)Tosyl-acyl hydrazone (3e)8.63 µM mdpi.com
β-Secretase (BACE1)Tosyl-acyl hydrazone (3f)9.92 µM mdpi.com

Mechanistic Elucidation of Biological Effects of 4 3 Chlorophenoxy Methyl Benzohydrazide

Identification of Specific Molecular Targets

Investigations into the specific molecular targets of a compound are foundational to understanding its biological activity. This typically involves a combination of biochemical assays.

Enzyme Inhibition Assays (e.g., Kinases, Hydrolases)

Enzyme inhibition assays are crucial for identifying if a compound can modulate the activity of specific enzymes. While the broader class of benzohydrazide (B10538) and hydrazone derivatives has been shown to inhibit various enzymes—including kinases, cholinesterases, and laccase—no studies have been published that specifically test 4-[(3-Chlorophenoxy)methyl]benzohydrazide against any enzyme. Therefore, there is no available data on its inhibitory concentration (IC₅₀) or its mode of inhibition (e.g., competitive, non-competitive) for any kinase, hydrolase, or other enzyme class.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been reported.)

Enzyme Target IC₅₀ (µM) Inhibition Type
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available

Receptor Binding Studies

Receptor binding assays determine if a compound can bind to and potentially modulate cellular receptors. There are no published studies that have evaluated the binding affinity of this compound for any specific physiological receptors. Consequently, its dissociation constant (K_d) or its potential as a receptor agonist or antagonist remains unknown.

Cellular Pathway Modulation

To understand a compound's effect on cellular function, researchers investigate its impact on gene and protein expression, which can reveal the cellular pathways it modulates.

Gene Expression Analysis (qPCR, RNA-Seq)

Techniques like quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq) are used to measure changes in gene expression levels following cellular exposure to a compound. No such studies have been conducted or reported for this compound. As a result, its impact on the transcription of specific genes is unknown.

Protein Expression and Phosphorylation Profiling (Western Blot)

Western blot analysis is a common method to detect changes in the expression levels of specific proteins and their phosphorylation status, which is a key indicator of signaling pathway activation. There is no available literature or data from Western blot analyses or other proteomic techniques to indicate how this compound may alter protein expression or phosphorylation within cells.

Table 2: Hypothetical Protein Expression Modulation by this compound (Note: This table is for illustrative purposes only, as no experimental data has been reported.)

Cellular Pathway Target Protein Change in Expression
Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available

Structure-Mechanistic Correlation through Computational and Experimental Integration

The integration of computational modeling, such as molecular docking, with experimental results is key to understanding the relationship between a compound's structure and its biological activity. While computational studies have been performed on other benzohydrazide derivatives to predict their binding to target enzymes, no such structure-activity relationship (SAR) or computational studies have been published specifically for this compound. Without experimental data on its biological targets, no meaningful computational analysis can be performed to elucidate its mechanism of action.

Structure Activity Relationship Sar Analysis of 4 3 Chlorophenoxy Methyl Benzohydrazide and Its Derivatives

Systematic Modification of the Benzohydrazide (B10538) Moiety

The benzohydrazide moiety is a common scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets. nih.gov Systematic modifications of this group, particularly the terminal hydrazide nitrogen, can significantly impact activity. A common derivatization strategy involves the condensation of the hydrazide with various aldehydes and ketones to form hydrazones.

The nature of the substituent attached to the imine carbon of the hydrazone plays a critical role in determining the biological profile. For instance, in a series of N'-benzylidene-4-hydroxybenzohydrazides, the substitution pattern on the benzylidene ring dramatically influenced their inhibitory activity against various enzymes. It has been observed that the electronic properties (whether electron-donating or electron-withdrawing) and the position of the substituents on the benzylidene ring are key determinants of activity.

To illustrate potential SAR trends, consider the following hypothetical modifications to the 4-[(3-Chlorophenoxy)methyl]benzohydrazide core, based on findings from related series:

Compound ID Modification on Benzohydrazide Moiety Expected Impact on Activity (based on related studies)
A-1 Unmodified (-NHNH2)Baseline activity
A-2 N'-benzylideneMay increase activity depending on the target
A-3 N'-(4-hydroxybenzylidene)Hydroxyl group could act as a hydrogen bond donor, potentially increasing affinity for the target.
A-4 N'-(4-nitrobenzylidene)Strong electron-withdrawing group may enhance activity in some contexts.
A-5 N-acetylationMay decrease activity by blocking a key interaction point.

This table is illustrative and based on general principles observed in benzohydrazide SAR studies.

Exploration of Substituent Effects on the Chlorophenoxy Group

The 3-chlorophenoxy group is another critical component of the molecule, likely involved in hydrophobic and electronic interactions with the target protein.

The position of the chlorine atom on the phenoxy ring can significantly alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity. In many classes of compounds, moving a halogen substituent from the meta (3-position) to the ortho (2-position) or para (4-position) can lead to substantial changes in biological activity. For example, in a series of substituted benzamides, the position of a chloro group was found to be a critical determinant of activity.

A hypothetical SAR study for 4-[(phenoxy)methyl]benzohydrazide derivatives with varying chlorine positions is presented below:

Compound ID Chlorine Position Expected Impact on Activity (based on related studies)
B-1 2-chloroMay increase activity due to altered steric and electronic effects, potentially favoring a different binding conformation.
B-2 3-chloro (parent compound)Baseline activity for this series.
B-3 4-chloroThe para-position often has a pronounced electronic effect and could lead to enhanced or diminished activity.

This table is illustrative and based on general principles of positional isomerism in drug design.

Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with different electron-donating or electron-withdrawing groups can probe the electronic and steric requirements of the binding pocket. The size, electronegativity, and lipophilicity of the substituent are all important factors. For instance, studies on various heterocyclic compounds have shown that substituting a chloro group with a methoxy (B1213986) group (electron-donating) or a trifluoromethyl group (electron-withdrawing) can lead to significant changes in activity. researchgate.net

Compound ID Substitution at the 3-position of the phenoxy ring Expected Impact on Activity (based on related studies)
C-1 -FFluorine's small size and high electronegativity could lead to favorable interactions.
C-2 -BrBromine is larger and more lipophilic than chlorine, which may enhance binding in a hydrophobic pocket.
C-3 -CH3 (electron-donating)May increase activity if the target pocket has a preference for electron-rich moieties.
C-4 -OCH3 (electron-donating)Similar to methyl, but with the potential for hydrogen bonding.
C-5 -NO2 (electron-withdrawing)A strong electron-withdrawing group that can significantly alter the electronic properties of the ring.
C-6 -CF3 (electron-withdrawing)A lipophilic and strongly electron-withdrawing group that can improve metabolic stability and binding affinity.

This table is illustrative and based on common substituent effects in medicinal chemistry.

Impact of Linker Variations between Benzohydrazide and Phenoxy Moieties

Linker Variation Structure Expected Impact on Activity (based on related studies)
Ether (parent) -CH2-O-Provides flexibility.
Amide -C(O)NH-Introduces rigidity and hydrogen bonding capabilities.
Alkene -CH=CH-A rigid linker that maintains conjugation between the rings.
Thioether -S-CH2-Can alter the bond angle and electronic properties compared to the ether linker.

This table is illustrative and based on the principles of linker design in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR study could provide predictive insights for designing new, more potent compounds.

A typical QSAR study would involve calculating a variety of molecular descriptors for each analog, including:

Electronic descriptors: Hammett constants (σ), dipole moment, and atomic charges.

Steric descriptors: Molar refractivity (MR), van der Waals volume, and surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices and shape indices.

By correlating these descriptors with the measured biological activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a predictive QSAR model can be developed. For instance, a hypothetical QSAR equation might look like:

log(1/IC50) = a(logP) + b(σ) + c(MR) + d

Where 'a', 'b', and 'c' are coefficients indicating the relative importance of hydrophobicity, electronic effects, and steric properties, respectively, and 'd' is a constant. Such a model could guide the selection of substituents on both the benzohydrazide and chlorophenoxy moieties to optimize activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide even more detailed 3D contour maps illustrating the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. nih.gov

Advanced Studies and Future Research Directions

Co-crystallization Studies with Biological Targets

Co-crystallization is a powerful technique used to understand the precise interactions between a compound and its biological target, such as an enzyme or receptor, at an atomic level. This is achieved by forming a single crystal containing both the compound and the target protein, which can then be analyzed using X-ray crystallography. The resulting three-dimensional structure provides invaluable insights into the binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for the compound's activity.

For 4-[(3-Chlorophenoxy)methyl]benzohydrazide, co-crystallization studies would be a logical step following the identification of a specific biological target. For instance, if the compound were found to inhibit a particular enzyme, co-crystallization would help to elucidate the structural basis of this inhibition. This information is instrumental in structure-based drug design, enabling the rational optimization of the compound to enhance its potency and selectivity. Currently, there are no publicly available reports of co-crystallization studies involving this compound with any biological target.

Table 1: Hypothetical Co-crystallization Study Data for this compound

Biological TargetCrystallization MethodResolution (Å)Key Interacting ResiduesBinding Site Location
Not DeterminedVapor DiffusionN/AN/AN/A
Not DeterminedBatch CrystallizationN/AN/AN/A

This table represents a template for data that would be generated from co-crystallization experiments. Currently, no such data exists for the specified compound.

Metabolite Identification and In Vitro Biotransformation Pathways

Understanding how a compound is metabolized in the body is a critical aspect of drug discovery and development. Metabolite identification and in vitro biotransformation studies aim to characterize the chemical changes a compound undergoes when exposed to metabolic enzymes, primarily found in the liver. These studies typically use liver microsomes, hepatocytes, or recombinant drug-metabolizing enzymes to simulate the metabolic processes that occur in vivo.

For this compound, such studies would identify the major metabolites formed and the enzymatic pathways responsible (e.g., oxidation, hydrolysis, conjugation). This information is crucial for predicting the compound's pharmacokinetic profile, potential drug-drug interactions, and whether any metabolites are active or potentially toxic. Common analytical techniques for these studies include liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. At present, there is no published data on the metabolite profile or biotransformation pathways of this compound.

Prodrug Design and Delivery System Exploration

Prodrug design is a strategy used to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical transformation. For this compound, the hydrazide functional group could be a potential site for modification to create a prodrug. For example, it could be acylated to form a more lipophilic derivative that might enhance its absorption.

Exploration of advanced drug delivery systems, such as nanoparticles, liposomes, or micelles, could also be a viable research direction. These systems can improve the solubility, stability, and targeted delivery of a compound, thereby enhancing its therapeutic efficacy and reducing potential side effects. No specific prodrugs of this compound or its formulation in advanced delivery systems have been reported in the scientific literature.

Combination Studies with Established Therapies (In Vitro/Preclinical)

Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in areas like oncology and infectious diseases. This approach can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects, and can also help to overcome drug resistance.

Future in vitro and preclinical studies could investigate the effects of combining this compound with established therapeutic agents. For example, if the compound showed antimicrobial activity, it could be tested in combination with known antibiotics to assess for synergistic or additive effects against resistant bacterial strains. Such studies are essential for defining the potential clinical utility of a new compound. There are currently no published studies on the use of this compound in combination with other therapies.

Development of Advanced Spectroscopic Probes for Molecular Interactions

Advanced spectroscopic techniques, such as fluorescence spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), are powerful tools for studying the interactions between a compound and its biological target in real-time. These methods can provide quantitative data on binding affinity, kinetics (on- and off-rates), and thermodynamics.

While standard spectroscopic methods like NMR and IR are used for the structural characterization of compounds like this compound, its potential as a spectroscopic probe itself has not been explored. Depending on its intrinsic photophysical properties, it could potentially be developed into a fluorescent probe to visualize its localization within cells or to monitor its interaction with a target molecule. However, no such applications have been reported.

Exploration of Material Science Applications Based on Unique Molecular Properties

The unique structural features of organic molecules can sometimes lend themselves to applications in material science. Properties such as crystallinity, self-assembly capabilities, and electronic characteristics can be exploited to create novel materials with specific functions. For example, some organic compounds can form liquid crystals, organic light-emitting diodes (OLEDs), or be used as components in molecular sensors. The potential for this compound in material science remains an unexplored area of research.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These computational tools can be used to analyze large datasets, predict the biological activity of compounds, identify potential drug targets, and design novel molecules with desired properties.

In the context of this compound, ML models could be trained on data from similar benzohydrazide (B10538) derivatives to predict its potential biological activities or to suggest structural modifications that might improve its properties. For example, quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of a series of compounds with their observed biological activity. This approach can guide the synthesis of new, more potent analogs. To date, there are no published studies that have applied AI or ML specifically to the discovery or optimization of this compound.

Q & A

Q. What are the common synthetic routes for preparing 4-[(3-chlorophenoxy)methyl]benzohydrazide and its derivatives?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of methyl 4-hydroxybenzoate with substituted benzyl chlorides (e.g., 3-chlorobenzyl chloride) under ultrasonic irradiation in DMF using K₂CO₃ as a base. This yields intermediates like methyl 4-(benzyloxy)benzoate .
  • Step 2 : Hydrazide formation by refluxing the ester intermediate with hydrazine hydrate to produce 4-(benzyloxy)benzohydrazide .
  • Step 3 : Cyclocondensation or Schiff base formation with aldehydes (e.g., 3-chlorobenzaldehyde) under reflux or ultrasound-assisted conditions, often using acetic acid as a catalyst . Methodological optimization includes monitoring reactions via TLC and purifying products via recrystallization .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation relies on:

  • X-ray crystallography : For related benzohydrazides, monoclinic crystal systems (e.g., space group C2/c) with lattice parameters (e.g., a = 24.7018 Å, β = 118.0496°) are resolved using CuKα radiation at 100 K .
  • Spectroscopy : ¹H/¹³C NMR to identify hydrazide NH₂ peaks (~δ 4.5–5.5 ppm) and aromatic protons. IR spectroscopy confirms C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 404–406 for halogenated derivatives) validate molecular weights .

Advanced Research Questions

Q. How can ultrasound irradiation improve the synthesis of this compound derivatives?

Ultrasound enhances reaction efficiency by:

  • Accelerating nucleophilic substitution (e.g., benzylation of phenolic –OH groups) via cavitation, reducing reaction times from hours to minutes .
  • Facilitating solvent-free or low-solvent conditions, improving atom economy. For example, ultrasound-assisted Mannich reactions with paraformaldehyde yield oxadiazole derivatives in high purity .
  • Enabling precise control over reaction parameters (e.g., temperature, frequency) to minimize side products like over-oxidized species .

Q. What strategies resolve contradictions in reported biological activity data for benzohydrazide derivatives?

Contradictions arise due to variations in:

  • Assay conditions : Standardize protocols (e.g., MTS assay for cytotoxicity, Ellman’s method for cholinesterase inhibition) to ensure comparability. For instance, IC₅₀ values for AChE inhibition range from 15.1–140.5 µM depending on substituents .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to enhance antimicrobial activity (pMICam = 1.51–1.81 for A. niger ).
  • Computational validation : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonds between hydrazide NH and enzyme active sites (e.g., BChE Tyr332) .

Q. How can computational methods guide the design of this compound-based kinase inhibitors?

Advanced approaches include:

  • Virtual screening : Prioritize derivatives with predicted binding affinities to kinase targets (e.g., EGFR, VEGFR2) using tools like Schrödinger Suite .
  • QSAR modeling : Correlate substituent effects (e.g., halogen position) with inhibitory potency. For example, 3-chloro substitution improves anti-tubercular activity (MIC = 6.25 µg/mL) .
  • ADMET prediction : Use BOILED-Egg models to assess blood-brain barrier permeability for CNS-targeted derivatives .

Q. What methodologies address challenges in purity and stability during hydrazide synthesis?

Key solutions involve:

  • Protecting groups : Introduce tert-butoxycarbonyl (BOC) groups to stabilize reactive hydrazide NH₂ during multi-step syntheses .
  • Purification techniques : Gradient recrystallization (e.g., methanol/chloroform mixtures) removes unreacted aldehydes or byproducts .
  • Stability studies : Monitor hydrazide degradation under varying pH and temperature using HPLC-UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Chlorophenoxy)methyl]benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-[(3-Chlorophenoxy)methyl]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.